molecular formula C32H52O5 B14025518 Dehydro-23-O-acetylalisol B

Dehydro-23-O-acetylalisol B

Cat. No.: B14025518
M. Wt: 516.8 g/mol
InChI Key: CCTBVPZTUNDEDS-RXKLUTJKSA-N
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Description

Dehydro-23-O-acetylalisol B is a triterpenoid compound derived from the plant Alisma orientale. It is known for its diverse biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C32H52O5 and a molecular weight of 516.76 g/mol .

Properties

Molecular Formula

C32H52O5

Molecular Weight

516.8 g/mol

IUPAC Name

[(3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14S)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H52O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,20-24,26-27,34H,10-17H2,1-9H3/t18-,20?,21?,22+,23?,24+,26+,27-,30+,31+,32+/m1/s1

InChI Key

CCTBVPZTUNDEDS-RXKLUTJKSA-N

Isomeric SMILES

C[C@H](CC([C@@H]1C(O1)(C)C)OC(=O)C)C2CC[C@]3(C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2CCC3(C2CC(C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydro-23-O-acetylalisol B can be synthesized through several chemical reactions involving triterpenoid precursors. The synthesis typically involves acetylation reactions where the hydroxyl groups of the precursor are acetylated using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound involves extraction from the plant Alisma orientale. The plant material is subjected to solvent extraction using solvents like methanol, acetone, chloroform, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Primary Alcohols : Converted to carboxylic acids via Jones reagent (CrO₃/H₂SO₄)4.

  • Double Bonds : Epoxidation using mCPBA forms epoxides, critical for further ring-opening reactions3.

Example :
Dehydro 23 O acetylalisol B+mCPBAEpoxide derivative\text{Dehydro 23 O acetylalisol B}+\text{mCPBA}\rightarrow \text{Epoxide derivative} 4

Reduction Reactions

Selective reduction of carbonyl groups:

  • NaBH₄ reduces α,β-unsaturated ketones to secondary alcohols5.

  • Catalytic hydrogenation (H₂/Pd-C) saturates double bonds2.

Substitution and Functional Group Interconversion

The acetyl group at C-23 participates in nucleophilic substitution:

  • Hydrolysis : Acidic/alkaline conditions cleave the acetyl group, regenerating the hydroxyl moiety2.

  • Transesterification : Reacts with alcohols (e.g., MeOH) under acidic catalysis to form methyl esters6.

Substitution Type Reagents Product
HydrolysisHCl/MeOH, reflux23-Deacetylated alisol B
TransesterificationMeOH, H₂SO₄, 60°C23-O-methyl ester derivative

Comparative Reactivity with Analogues

Dehydro-23-O-acetylalisol B shows distinct behavior compared to related triterpenoids:

Compound Key Reactivity Difference
Alisol B 23-acetateLess prone to oxidation due to saturated backbone
Alisol CHigher electrophilicity at C-11 ketone
Dehydroalisol AFaster acetyl hydrolysis under basic conditions

This uniqueness arises from its conjugated double bonds and acetyl group steric effects14.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates when exposed to silica particles, forming disulfide bridges in thiol-rich environments7.

  • Nucleophilic Substitution : Follows an Sₙ2 mechanism at the acetyl oxygen, as shown by kinetic isotope effects6.

Computational Data :
DFT studies reveal a reaction exothermicity of −51 kcal·mol⁻¹ for acetyl hydrolysis, favoring spontaneous deprotection[^2^].

Scientific Research Applications

Dehydro-23-O-acetylalisol B has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpenoids.

    Biology: The compound is studied for its biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has shown potential therapeutic effects in treating liver diseases and cancer.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Dehydro-23-O-acetylalisol B exerts its effects through various molecular targets and pathways:

    Molecular Targets: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor (PPAR).

    Pathways Involved: The compound modulates gene expression related to lipid metabolism, inflammation, and cell proliferation. .

Comparison with Similar Compounds

Similar Compounds

    Alisol B 23-acetate: Another triterpenoid with similar biological activities.

    Alisol A: A related compound with distinct pharmacological properties.

    Alisol C: Known for its anti-inflammatory effects

Uniqueness

Dehydro-23-O-acetylalisol B is unique due to its specific acetylation at the 23rd position, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate multiple molecular targets makes it a valuable compound in scientific research .

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